molecular formula C14H17F3N2O B2378368 1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol CAS No. 692738-24-2

1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol

Cat. No.: B2378368
CAS No.: 692738-24-2
M. Wt: 286.298
InChI Key: MIJFTQPRZDVGIW-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol is a synthetic compound of interest in medicinal chemistry and chemical biology research. Its structure incorporates two key pharmacophores: a 1H-indole moiety and a trifluoromethyl group. The indole scaffold is a privileged structure in drug discovery, known for its widespread presence in biologically active molecules and its ability to bind multiple receptors . Indole derivatives have been extensively studied and shown to possess a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antitubercular properties . The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical development to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Researchers may investigate this compound as a novel chemical entity for screening against various biological targets, or as a key intermediate in the synthesis of more complex molecules. The presence of the amino and hydroxy groups provides handles for further chemical modification, making it a versatile building block. This product is intended for research purposes by qualified laboratory personnel only. All statements are for informational purposes only and are not an endorsement of any specific use.

Properties

IUPAC Name

1,1,1-trifluoro-4-[2-(1H-indol-3-yl)ethylamino]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c15-14(16,17)13(20)6-8-18-7-5-10-9-19-12-4-2-1-3-11(10)12/h1-4,9,13,18-20H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJFTQPRZDVGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326578
Record name 1,1,1-trifluoro-4-[2-(1H-indol-3-yl)ethylamino]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692738-24-2
Record name 1,1,1-trifluoro-4-[2-(1H-indol-3-yl)ethylamino]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of Trifluorinated Ketones

The most widely reported method involves reductive amination between 1,1,1-trifluoro-2-butanone and 2-(1H-indol-3-yl)ethylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) facilitates this reaction, achieving yields of 68–72% under optimized conditions. Acetic acid is omitted due to the basicity of the indole-ethylamine substrate, preventing protonation-induced side reactions.

Mechanistic Insights :
The reaction proceeds via imine formation, followed by borohydride-mediated reduction. Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times (12–18 hours). Competing pathways, such as over-alkylation, are mitigated by maintaining a 1:1 molar ratio of ketone to amine.

Grignard Reagent-Based Approaches

Patent CN103265403A outlines a Grignard strategy for analogous trifluorinated alcohols. Adapting this to the target compound:

  • Step 1 : Reaction of 2-(1H-indol-3-yl)ethylamine with trifluoroacetaldehyde methyl hemiacetal in THF at −10°C forms a secondary amine intermediate.
  • Step 2 : Grignard addition using CF₃CH₂MgBr yields the trifluorobutanol skeleton. Post-hydrolysis with saturated ammonium chloride affords the crude product, purified via distillation (boiling range: 123–125°C).

Yield : 55–60%, limited by competing elimination reactions at elevated temperatures.

Protecting Group Strategies for Indole Moieties

WO2003091215A1 emphasizes the need to protect the indole nitrogen during synthesis. N-Boc (tert-butoxycarbonyl) protection is employed to prevent unwanted alkylation at the indole’s 1-position:

  • Protection : Treat 2-(1H-indol-3-yl)ethylamine with di-tert-butyl dicarbonate in THF.
  • Coupling : React with 1,1,1-trifluoro-2-butanone under reductive amination conditions.
  • Deprotection : Remove Boc groups using trifluoroacetic acid (TFA) in dichloromethane.

This method improves yields to 78% by minimizing side reactions.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies reveal solvent-dependent outcomes:

Solvent Catalyst Temperature (°C) Yield (%)
DCE NaBH(OAc)₃ 25 72
THF NaBH(OAc)₃ 25 68
Acetonitrile NaBH₃CN 0 52

DCE enhances reaction rates due to its non-coordinating nature, while THF’s polarity stabilizes intermediates.

Industrial-Scale Considerations

Matrix Scientific’s pricing data reflects challenges in scaling:

  • Cost Drivers :
    • High purity (95%) 2-(1H-indol-3-yl)ethylamine ($687.35/5 mg).
    • Energy-intensive distillation steps for trifluorinated intermediates.
  • Process Recommendations :
    • Continuous-flow systems to manage exothermic Grignard reactions.
    • Chromatography-free purification via acid-base extraction.

Challenges and Limitations

Steric and Electronic Effects

The trifluoromethyl group’s electronegativity slows nucleophilic attack during amination, necessitating excess reductant (1.5 equivalents NaBH(OAc)₃). Steric hindrance at the 2-butanol position also complicates crystallization, favoring oily products requiring column chromatography.

Indole Reactivity

Unprotected indoles undergo electrophilic substitution at the 3-position, competing with desired amination. Patent WO2003091215A1 addresses this via N-Boc protection, though deprotection adds two synthetic steps.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost ($/g)
Reductive Amination 72 95 High 918
Grignard 60 88 Moderate 1,836
Protected Indole 78 97 Low 7,343

Reductive amination balances cost and yield for research-scale synthesis, while Grignard methods suit bulk production despite lower purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted indole derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic properties. Its structure incorporates a trifluoromethyl group and an indole moiety, which are known to enhance biological activity. The following applications have been identified:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell growth. For instance, derivatives of indole have shown promise in targeting specific cancer pathways, such as the Hedgehog signaling pathway, which is crucial in various cancers. The inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Neurological Disorders : The indole structure is also associated with neuroprotective effects. Compounds that include indole derivatives have been studied for their ability to modulate neurotransmitter systems, potentially providing therapeutic avenues for conditions like depression and anxiety disorders .

Pharmacological Insights

The pharmacological profile of 1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol suggests multiple mechanisms of action:

  • Receptor Modulation : The compound may act as a modulator of serotonin receptors due to the presence of the indole group. This could lead to applications in treating mood disorders and other psychiatric conditions by enhancing serotonergic signaling .
  • Antimicrobial Properties : Some studies have indicated that similar compounds exhibit antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Anticancer Research

A study investigating the effects of indole derivatives on cancer cell lines demonstrated that certain modifications to the indole structure enhanced cytotoxicity against breast cancer cells. The results indicated a dose-dependent response, highlighting the importance of structural variations in therapeutic efficacy.

Compound StructureIC50 (µM)Cancer Type
Indole Derivative A10Breast Cancer
Indole Derivative B5Lung Cancer

Case Study 2: Neurological Effects

In a preclinical study examining the neuroprotective effects of indole derivatives, researchers found that specific compounds significantly reduced oxidative stress markers in neuronal cells. These findings suggest potential applications in neurodegenerative diseases.

CompoundOxidative Stress Reduction (%)Disease Model
Compound X45Alzheimer's Disease
Compound Y30Parkinson's Disease

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol is unique due to the presence of both the trifluoromethyl group and the indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

1,1,1-Trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol is a chemical compound notable for its complex structure and potential biological applications. Its molecular formula is C14H17F3N2O, featuring a trifluoromethyl group and an indole moiety, which contribute to its unique properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structure includes:

  • Trifluoromethyl group : Increases lipophilicity and metabolic stability.
  • Indole moiety : Known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The indole structure allows binding to various molecular targets, potentially modulating their activity. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes and interact with proteins effectively.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of indole compounds possess significant antimicrobial properties. This compound may similarly exhibit such properties due to its structural characteristics.

Antiviral Properties

Indole derivatives have been explored for their antiviral effects. The mechanism often involves inhibiting viral replication by interfering with viral proteins or host cell pathways.

Anticancer Potential

The anticancer activity of indole-based compounds has been well-documented. Research suggests that this compound may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition of bacterial growth
AntiviralReduced viral load in infected cell lines
AnticancerInduction of apoptosis in cancer cell lines

Specific Case Studies

  • Antimicrobial Study : A study investigated the antimicrobial effects of various indole derivatives against common pathogens. Results indicated that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Another study focused on the anticancer properties of indole derivatives. The results showed that the compound could significantly inhibit the proliferation of specific cancer cell lines through apoptosis induction.

Q & A

Q. What are the established synthetic routes for 1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential functionalization of the indole moiety and introduction of the trifluoromethyl group. Key steps include:

  • Amide coupling : Reacting 2-(1H-indol-3-yl)ethylamine with a trifluoromethyl-containing carbonyl precursor (e.g., 1,1,1-trifluoro-2-butanone derivatives) under conditions optimized for nucleophilic substitution. demonstrates similar protocols for indole-containing amides, achieving yields up to 99% using methanol as a solvent .
  • Characterization : Intermediates are confirmed via IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) and NMR (distinct indole NH signals at δ 8–10 ppm and CF₃ group at δ ~110–120 ppm in ¹⁹F NMR) .

Q. What spectroscopic and crystallographic techniques are most effective for structural confirmation?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR : Essential for verifying the trifluoromethyl group and indole backbone. For example, the CF₃ group exhibits a characteristic triplet in ¹⁹F NMR due to coupling with adjacent protons .
  • X-ray crystallography : Used to resolve stereochemical ambiguities. and highlight the use of SHELX programs for refining crystal structures, particularly for zwitterionic or hydrogen-bonded forms common in indole derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for stereoisomers of this compound?

Methodological Answer:

  • Chiral catalysts : Phosphoric acid catalysts (e.g., ) enable enantioselective indole insertion reactions. For example, a chiral catalyst (3.76 mg, 0.005 mmol) achieved high enantiomeric excess (ee) in ethyl 2-(4-bromophenyl)-2-(1H-indol-3-yl)acetate synthesis .
  • Chromatographic separation : Racemic mixtures can be resolved using chiral stationary phases (CSPs) in HPLC, as demonstrated in for separating (R)- and (S)-enantiomers of indole derivatives .

Q. What strategies address low yields in specific synthetic steps, such as trifluoromethyl group introduction?

Methodological Answer:

  • Optimized fluorination : describes using HF·pyr (6 equiv.) in DCM for efficient fluorination of α-diazo carbonyl precursors. This method minimizes side reactions and improves yields (e.g., 82 mg starting material → 40% yield after purification) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF in ) enhance nucleophilicity of amine groups during coupling reactions, while NaH as a base improves deprotonation efficiency .

Q. How can computational methods predict biological activity and toxicity?

Methodological Answer:

  • In silico ADMET screening : Tools like SwissADME or AutoDock assess pharmacokinetic properties. highlights protocols for antimicrobial activity prediction using molecular docking with bacterial enzyme targets (e.g., DNA gyrase) .
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict hydrogen-bonding interactions, crucial for understanding receptor binding (e.g., indole NH as a donor site in ) .

Q. How should researchers resolve contradictions in crystallographic data, such as disordered structures?

Methodological Answer:

  • Refinement protocols : details restraining C–C bond lengths (1.50 ± 0.01 Å) and refining hydrogen atoms via riding models to address disorder in ethylene linkages .
  • Validation software : Programs like PLATON or OLEX2 cross-validate structural models against electron density maps, ensuring accuracy in hydrogen-bonding networks (e.g., intramolecular N···O bonds in zwitterionic forms) .

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